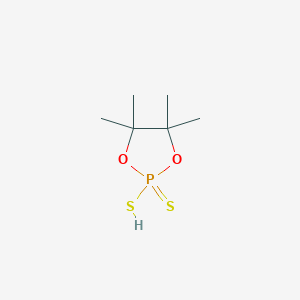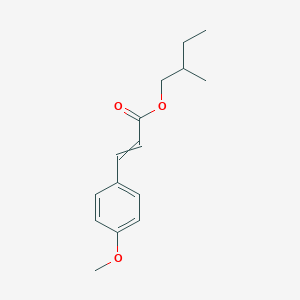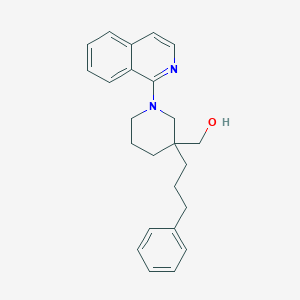
3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: Starting from a piperidine derivative, nucleophilic substitution reactions can introduce the isoquinolinyl and phenylpropyl groups.
Reductive amination: This method can be used to introduce the piperidinemethanol moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes.
Receptor binding: May interact with certain biological receptors.
Medicine
Therapeutic potential: Investigated for potential use in treating neurological disorders.
Drug development: Studied as a lead compound for new drug development.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Intermediate in the production of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing their activity.
Receptor modulation: Interacting with receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like piperidine, piperidine-4-carboxylic acid.
Isoquinoline derivatives: Compounds like isoquinoline, 1-benzylisoquinoline.
Uniqueness
Structural complexity: The combination of piperidine, isoquinoline, and phenylpropyl groups makes it unique.
Biological activity: Its specific interactions with biological targets may differ from similar compounds.
Propriétés
Formule moléculaire |
C24H28N2O |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[1-isoquinolin-1-yl-3-(3-phenylpropyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C24H28N2O/c27-19-24(14-6-10-20-8-2-1-3-9-20)15-7-17-26(18-24)23-22-12-5-4-11-21(22)13-16-25-23/h1-5,8-9,11-13,16,27H,6-7,10,14-15,17-19H2 |
Clé InChI |
XTFKEAKXXOTYSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=CC3=CC=CC=C32)(CCCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


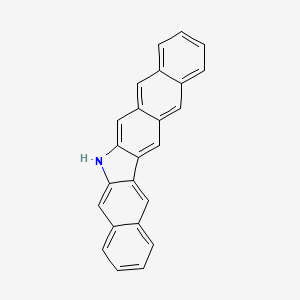

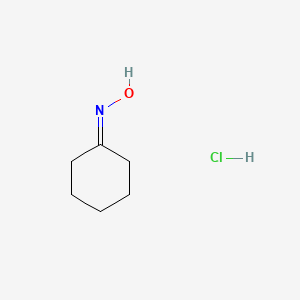
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

